7-O-[2-(1,3-Dioxanyl)ethyl]daidzein
Description
Daidzein (B1669772) as a Foundational Phytoestrogen and Pharmacophore
Daidzein is a naturally occurring isoflavone (B191592) found predominantly in leguminous plants like soybeans. nih.govnih.gov Structurally, it is an isomer of flavone, where the B-ring is attached to the C3 position of the chromone (B188151) core instead of the C2 position. nih.gov This unique arrangement gives daidzein a structural resemblance to mammalian estrogens, particularly 17-β-estradiol, allowing it to be classified as a phytoestrogen. researchgate.netnih.gov This mimicry enables daidzein to bind to estrogen receptors (α and β), which is central to many of its biological effects. researchgate.netmdpi.com
Beyond its estrogenic activity, daidzein serves as a versatile pharmacophore—a molecular framework with the essential features responsible for a drug's pharmacological activity. nih.gov Its core structure has been the basis for investigating treatments for a wide range of conditions. Research has highlighted its potential in the prevention and management of hormone-dependent cancers, cardiovascular diseases, osteoporosis, and neurodegenerative disorders. nih.govwikipedia.orgresearchgate.net For instance, daidzein has been shown to influence the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in metabolism and inflammation, and to exhibit antioxidant and anti-inflammatory properties. nih.govnih.gov However, the therapeutic application of daidzein is often limited by its pharmacokinetic properties, such as low aqueous solubility and poor bioavailability. nih.govnih.gov
Table 1: Key Properties and Activities of Daidzein
| Property | Description | References |
| IUPAC Name | 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | nih.gov |
| Classification | Isoflavone, Phytoestrogen | nih.govresearchgate.net |
| Primary Source | Soybeans and other legumes | nih.govnih.gov |
| Mechanism of Action | Binds to estrogen receptors (α and β), mimics estrogen. | researchgate.netmdpi.com |
| Pharmacological Potential | Anti-cancer, cardiovascular protection, anti-osteoporosis, neuroprotective, anti-inflammatory. | nih.govwikipedia.orgresearchgate.net |
| Key Limitation | Poor bioavailability and low water solubility. | nih.govnih.gov |
Strategies for Enhancing Isoflavone Bioactivity and Selectivity Through Derivatization
To overcome the inherent limitations of natural isoflavones like daidzein, medicinal chemists employ various derivatization strategies. These modifications are designed to enhance desirable properties such as solubility, stability, bioavailability, and target selectivity, thereby improving therapeutic potential. nih.govmdpi.com
One common approach is glycosylation , the attachment of sugar moieties. While many isoflavones exist naturally as glycosides, synthetic glycosylation can be used to alter solubility and absorption characteristics. mdpi.comacs.org The aglycone (non-sugar) forms are generally considered more biologically active, but glycosylation can protect the molecule from rapid metabolism and improve its pharmacokinetic profile. researchgate.net
Another key strategy involves modification of the hydroxyl groups, which are primary sites for phase II metabolism (glucuronidation and sulfation) in the body. Blocking these sites, for example through etherification or esterification , can prevent rapid clearance and prolong the compound's activity. nih.govwikipedia.org For instance, the synthesis of daidzein napsylates (sulfonic acid esters) has been shown to significantly increase solubility and cellular uptake.
Other innovative strategies include:
Introducing aminoalkyl groups: This has been explored to create derivatives with enhanced anti-hypoxia activity.
Lipid-based formulations: Incorporating daidzein into nanoparticles, nanoemulsions, or self-emulsifying drug delivery systems improves its solubility and absorption. researchgate.netwikipedia.org
Complexation with cyclodextrins: This technique encapsulates the isoflavone molecule, enhancing its stability and aqueous solubility. researchgate.netnih.gov
These derivatization approaches allow for the fine-tuning of the molecule's properties, aiming to create new chemical entities with superior performance compared to the parent compound. researchgate.net
Table 2: Derivatization Strategies for Enhancing Isoflavone Properties
| Strategy | Purpose | Example Modification | References |
| Glycosylation | Modify solubility, stability, and absorption. | Attachment of glucose or galactose moieties. | mdpi.comacs.org |
| Etherification/Esterification | Block metabolic sites, improve stability and uptake. | Synthesis of methoxy (B1213986) ethers or sulfonic acid esters. | nih.gov |
| Alkylation | Introduce new functional groups for enhanced activity. | Addition of aminoalkyl groups at the 7- or 8-position. | |
| Formulation Technology | Improve solubility and bioavailability. | Encapsulation in nanoparticles or nanoemulsions. | researchgate.netwikipedia.org |
| Complexation | Enhance solubility and stability. | Formation of a complex with cyclodextrins. | researchgate.netnih.gov |
Rationale for the Synthesis and Academic Investigation of 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein as a Novel Chemical Entity
While no specific research on this compound is publicly available, the rationale for its synthesis and study can be inferred from established principles of medicinal chemistry and drug design. The creation of this novel derivative represents a logical step in the exploration of daidzein's structure-activity relationship.
The key modification is the attachment of a 2-(1,3-dioxanyl)ethyl group to the 7-hydroxyl position of daidzein via an ether linkage. This specific derivatization is academically interesting for several reasons:
Modulation of Physicochemical Properties: The 1,3-dioxane (B1201747) ring is a polar, heterocyclic moiety containing two oxygen atoms that can act as hydrogen bond acceptors. Its inclusion is hypothesized to alter the molecule's solubility, lipophilicity, and electronic distribution. Such changes can profoundly influence how the molecule interacts with biological membranes and protein targets. nih.gov In other molecular contexts, 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance in cancer and as novel antibacterial agents, indicating the ring system's potential to confer unique biological activities. nih.govresearchgate.net
The synthesis of this compound is therefore a rational strategy to create a new chemical probe. By studying its biological effects, researchers can gain deeper insights into the pharmacophore of daidzein and potentially develop a derivative with a more optimized therapeutic profile than the natural compound itself.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBZXDUHRQLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Elucidation of 7 O 2 1,3 Dioxanyl Ethyl Daidzein
Methodologies for the Construction of the Daidzein (B1669772) Isoflavone (B191592) Core
The synthesis of the foundational daidzein molecule can be achieved through both biosynthetic and chemical pathways. In nature, plants utilize the phenylpropanoid pathway to produce daidzein. nih.govingentaconnect.com This intricate enzymatic cascade begins with the amino acid L-phenylalanine, which is converted through a series of intermediates, including cinnamic acid and p-coumaric acid, to form a chalcone (B49325). ingentaconnect.com Key enzymes such as chalcone synthase (CHS) and chalcone reductase (CHR) are pivotal in this process. ingentaconnect.com The chalcone then undergoes isomerization to liquiritigenin, the direct precursor to daidzein. nih.gov The final steps involve a 1,2-aryl migration and subsequent dehydration, catalyzed by enzymes like 2-hydroxyisoflavanone (B8725905) synthase and dehydratase, to yield the characteristic isoflavone core of daidzein. nih.govnih.gov
Chemical synthesis provides a more direct and scalable route to daidzein in a laboratory setting. A common and effective method involves the condensation of resorcinol (B1680541) with p-hydroxyphenylacetic acid. This reaction, often carried out in the presence of a Lewis acid catalyst such as zinc chloride, leads to the formation of 2,4-dihydroxy-4'-hydroxyacetophenone. ingentaconnect.com Subsequent reaction of this intermediate with triethyl orthoformate in the presence of a base like morpholine (B109124) and a suitable solvent system yields the daidzein structure. ingentaconnect.com These chemical synthesis approaches offer versatility and control over the production of the isoflavone scaffold, providing the necessary starting material for further derivatization.
Regioselective O-Alkylation at the 7-Hydroxyl Position of Daidzein
With the daidzein core in hand, the next critical step is the selective introduction of a substituent at the 7-hydroxyl group. Daidzein possesses two phenolic hydroxyl groups at positions 7 and 4'. These two positions exhibit different reactivity, which can be exploited for regioselective functionalization. The 7-hydroxyl group is generally more acidic and thus more readily deprotonated than the 4'-hydroxyl group, making it the more nucleophilic site for alkylation reactions under basic conditions.
A common strategy for achieving regioselective O-alkylation at the 7-position involves the use of an appropriate alkyl halide in the presence of a mild base. tandfonline.com For instance, reacting daidzein with an alkyl halide in a suspension of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to favor substitution at the 7-hydroxyl group. tandfonline.com Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants is crucial to maximize the yield of the desired 7-O-alkylated product and minimize the formation of the di-substituted byproduct. tandfonline.com In some cases, to ensure absolute regioselectivity, the 4'-hydroxyl group can be protected with a suitable protecting group that can be later removed.
Incorporation of the 2-(1,3-Dioxanyl)ethyl Moiety
Synthetic Approaches for Introducing Dioxanyl Functionalities
The 2-(1,3-dioxanyl)ethyl moiety is introduced as an ether linkage at the 7-position of daidzein. The key reagent for this transformation is a halo-dioxanyl-ethane derivative, such as 2-(2-bromoethyl)-1,3-dioxane (B48130). This reagent itself can be synthesized through various organic chemistry methods. The dioxanyl group serves as a protected form of an aldehyde, which can be useful for further chemical modifications if desired.
The most direct method for attaching this moiety to the daidzein core is through a Williamson ether synthesis. This classic and widely used reaction involves the coupling of an alkoxide with an alkyl halide. nih.govtandfonline.com In this specific case, the daidzein-7-phenoxide, generated in situ by a base, acts as the nucleophile, attacking the electrophilic carbon of the 2-(2-bromoethyl)-1,3-dioxane and displacing the bromide leaving group to form the desired ether.
Optimization of Reaction Conditions for Ether Linkage Formation
The successful formation of the 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein ether linkage hinges on the careful optimization of reaction conditions. The choice of base is critical; a mild base such as potassium carbonate is often sufficient to deprotonate the more acidic 7-hydroxyl group of daidzein selectively. Stronger bases like sodium hydride (NaH) could also be used, but may lead to a higher risk of di-alkylation or other side reactions. tandfonline.com
The solvent system also plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or DMSO are typically employed as they effectively solvate the phenoxide and facilitate the SN2 reaction. tandfonline.com Reaction temperature is another key parameter to control. The reaction is often carried out at room temperature or with gentle heating to promote the reaction rate without inducing decomposition or unwanted side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to ensure the complete consumption of the starting material.
Purification and Chromatographic Analysis of the Synthesized Compound
Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, byproducts, and residual reagents. Purification is therefore a crucial step to isolate the this compound in high purity. A common and effective method for the purification of isoflavone derivatives is column chromatography over silica (B1680970) gel. nih.gov A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, for example, with a mixture of hexane (B92381) and ethyl acetate, can effectively separate the components based on their polarity.
The purity of the isolated compound is then assessed using analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). nih.govscialert.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of isoflavones and their derivatives. nih.govtandfonline.com A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govtandfonline.com The compound's purity is determined by the area of its corresponding peak in the chromatogram.
| Chromatographic Method | Stationary Phase | Mobile Phase (Typical) | Detection |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | TLC with UV |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile Gradient | UV-Vis (DAD) |
Spectroscopic Characterization and Confirmation of Molecular Structure
The definitive confirmation of the molecular structure of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the daidzein core and the newly introduced 2-(1,3-dioxanyl)ethyl group. The aromatic protons of the A and B rings of the daidzein skeleton will appear in the downfield region. The protons of the dioxanyl ring and the ethyl linker will exhibit distinct multiplets in the upfield region. The disappearance of the signal corresponding to the 7-hydroxyl proton of daidzein and the appearance of new signals for the O-CH₂-CH₂-dioxane moiety would be key indicators of successful etherification. researchgate.netnih.gov
¹³C NMR: The ¹³C NMR spectrum will corroborate the structural assignment by showing the expected number of carbon signals with chemical shifts characteristic of the isoflavone and dioxanyl structures. The carbon attached to the ether linkage at the 7-position (C-7) will show a downfield shift compared to that in the starting daidzein. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique for isoflavones. tandfonline.comnih.gov The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the dioxanyl-ethyl side chain and fragmentation of the isoflavone core, which are consistent with the proposed structure. nih.govtandfonline.com
| Spectroscopic Technique | Expected Key Observations |
| ¹H NMR | Disappearance of 7-OH proton signal; Appearance of signals for O-CH₂-CH₂-dioxane protons. |
| ¹³C NMR | Downfield shift of C-7 signal; Signals corresponding to the dioxanyl-ethyl moiety. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the calculated mass of the product. |
| Tandem MS (MS/MS) | Fragmentation pattern showing loss of the side chain and characteristic isoflavone fragments. |
Molecular Design Principles and Structure Activity Relationship Sar Studies for Daidzein Dioxanyl Derivatives
Conformational Analysis of the 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein Scaffold
The conformational landscape of the this compound scaffold is a critical determinant of its biological activity. The foundational structure of daidzein (B1669772) itself consists of a 3-phenylchromen-4-one skeleton. researchgate.net The conformational flexibility of the 1,3-dioxane (B1201747) ring, a key feature of this derivative, is of particular interest.
Influence of the 1,3-Dioxanyl Group on Molecular Topology and Receptor Recognition
The introduction of the 1,3-dioxanyl group at the 7-hydroxyl position of daidzein has a profound impact on its molecular topology and subsequent receptor recognition. This substitution alters the molecule's size, shape, and polarity, which are key determinants of its binding affinity to receptors like the estrogen receptor. researchgate.net
The bulky 1,3-dioxanyl group increases the steric hindrance around the 7-position of the daidzein core. This can influence how the molecule fits into the ligand-binding pocket of a receptor. nih.gov The presence of the two oxygen atoms in the dioxane ring also introduces additional hydrogen bond acceptors, potentially altering the interaction profile with amino acid residues within the receptor's binding site.
Comparative Structure-Activity Investigations Across Diverse Daidzein Derivatives
Structure-activity relationship (SAR) studies of various daidzein derivatives have provided valuable insights into the chemical features required for specific biological activities. These studies have systematically explored the impact of modifications at different positions of the daidzein scaffold.
For instance, the introduction of aminoalkyl groups at the 7- and 8-positions of daidzein has been shown to enhance anti-hypoxia activity. nih.gov Glycosylation of daidzein, on the other hand, can improve its water solubility and bioavailability. nih.gov
A key finding from SAR studies is the critical role of the hydroxyl groups on the daidzein core. The hydroxyl residue at the 7-position, in particular, is a common site for modification to create derivatives with altered activities. nih.govresearchgate.net The transformation from an estrogenic to an antiestrogenic compound in certain daidzein analogues highlights the importance of the structure of the 7-O substitution in determining the ligand's interaction with the estrogen receptor. nih.gov Shorter alkyl groups at this position tend to have less impact on reducing estrogenic activity compared to their longer, bulkier counterparts. nih.gov
The following table summarizes the effects of different substitutions on the daidzein backbone:
| Derivative Class | Substitution Position | Observed Biological Effect |
| 7-O-Alkyl Derivatives | 7-OH | Modulates estrogenic/antiestrogenic activity. nih.gov |
| Aminoalkyl Derivatives | 7- and 8-positions | Enhanced anti-hypoxia activity. nih.gov |
| Glycosides | 7- or 4'-OH | Improved water solubility and bioavailability. nih.gov |
| 7-O-Carboxymethyl Conjugates | 7-OH | Induction of cell death in cancer cells. nih.gov |
In Silico Modeling and Computational Chemistry Approaches in Derivative Design
In silico modeling and computational chemistry have become indispensable tools in the design and development of novel daidzein derivatives. joiv.orgoaji.net These methods allow for the prediction of molecular properties, the simulation of ligand-receptor interactions, and the rational design of compounds with desired biological activities, saving significant time and resources compared to traditional experimental approaches. joiv.org
Molecular docking studies, for example, have been used to investigate the binding of daidzein and its analogs to the estrogen receptor. oaji.net These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction, providing a molecular basis for the observed biological effects. oaji.netmdpi.com By understanding how a ligand fits into the binding site, researchers can design modifications to enhance its binding affinity and selectivity. oaji.net
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. researchgate.net This allows for the early identification of compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development. nih.gov The use of in silico tools to predict properties like lipophilicity, water solubility, and potential for inhibiting cytochrome P450 enzymes is a crucial step in modern drug discovery. researchgate.net
The integration of computational modeling with experimental validation provides a powerful strategy for the development of new daidzein derivatives with improved therapeutic potential. joiv.org This approach facilitates a deeper understanding of structure-activity relationships and enables the more efficient design of compounds with optimized properties.
Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically detailing the in vitro biological activities of the chemical compound “this compound” corresponding to the sections and subsections of the provided outline.
The search results consistently refer to the parent compound, daidzein, and its other derivatives, but not the specific molecule of interest. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for “this compound.”
To fulfill the user's request, research data on the anti-inflammatory, antioxidant, antiproliferative, and osteogenic properties of “this compound” would be required. Without such specific data, any generated content would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound.
In Vitro Biological Activities and Mechanistic Elucidation of Daidzein Derivatives
Analysis of Molecular Target Interactions and Receptor Binding
The biological effects of daidzein (B1669772) and its derivatives are multifaceted, stemming from their ability to interact with a range of molecular targets. These interactions are pivotal in understanding their potential physiological roles.
Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Binding Profile
Daidzein and its analogues are well-established as phytoestrogens, compounds that can bind to estrogen receptors (ERs). bcerp.org There are two primary subtypes of the estrogen receptor, ERα and ERβ, and isoflavones generally exhibit a preferential binding affinity for ERβ. bcerp.orgnih.gov This selective binding is a key characteristic that classifies them as selective estrogen receptor modulators (SERMs). bcerp.org
The binding affinity of daidzein itself to both ERα and ERβ is weaker than that of the endogenous estrogen, 17β-estradiol. nih.gov However, structural modifications to the daidzein molecule, particularly at the 7-hydroxyl group, can significantly alter this binding profile. nih.gov The introduction of various substituents at the 7-O position generally leads to a decrease in binding affinity for ERα compared to the parent compound, daidzein. nih.gov
For instance, a study on a series of daidzein analogues with alkyl substitutions at the 7-hydroxyl position demonstrated that none of the synthesized compounds had a higher binding affinity for ERα than daidzein. nih.gov The relative binding affinity is often determined through competitive binding assays, where the analogue's ability to displace a radiolabeled or fluorescently tagged estrogen from the receptor is measured. nih.gov
The metabolite of daidzein, S-equol, demonstrates a significantly higher affinity for both estrogen receptors, with a particularly pronounced increase in ERβ binding, further emphasizing the ERβ preference. nih.gov This metabolic conversion increases the binding affinity for both ERs by 50- to 70-fold. nih.gov The structural feature of a phenolic ring is a critical prerequisite for binding to the estrogen receptor. bcerp.org
The following table summarizes the relative binding affinities of selected daidzein analogues for ERα.
| Compound | IC50 (µM) for ERα |
| Daidzein | 0.45 |
| Analogue 3a | >10 |
| Analogue 3b | >10 |
| Analogue 3e | >10 |
| Analogue 3h | >10 |
Data sourced from a competitive binding assay with fluorescent detection. nih.gov The IC50 value represents the concentration of the compound required to displace 50% of the tracer from ERα.
While specific binding data for 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein is not available in the reviewed literature, the general trend observed for 7-O-substituted daidzein analogues suggests that it would likely exhibit a lower binding affinity for ERα compared to daidzein. nih.gov The nature of the substituent plays a crucial role in determining the extent of this altered affinity.
Non-Estrogen Receptor Mediated Mechanisms (e.g., Protein Kinase Inhibition)
Beyond their interaction with estrogen receptors, daidzein and its derivatives engage in various non-estrogen receptor-mediated mechanisms, including the inhibition of protein kinases. nih.gov These enzymes are critical components of cellular signaling cascades that regulate processes such as cell growth, proliferation, and differentiation. mdpi.com
Daidzein has been shown to influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, it can stimulate the activation of the mitogen-activated protein kinase kinase/extracellular regulated kinase (MEK/ERK) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathways in an estrogen receptor-dependent manner in human osteoblast-like cells. nih.gov In other contexts, such as in synovial cells, daidzein has been observed to inhibit the phosphorylation of NF-κB p65 and ERK1/2. spandidos-publications.com
A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone (B192597) (6,7,4'-THIF), has been identified as a direct inhibitor of Protein Kinase C alpha (PKCα). nih.gov This interaction was confirmed through in vitro kinase assays and pull-down assays, which demonstrated that 6,7,4'-THIF directly binds to PKCα and suppresses its kinase activity. nih.gov This inhibition, in turn, affects downstream signaling pathways. nih.gov
The inhibitory potential of flavonoids, the class of compounds to which daidzein belongs, extends to a variety of protein kinases. mdpi.com For example, quercetin, another flavonoid, is known to inhibit multiple kinase targets, including PI3Kγ. mdpi.com
The following table provides examples of protein kinases inhibited by daidzein and its derivatives.
| Compound | Target Protein Kinase | Effect |
| Daidzein | MEK/ERK, PI3K/Akt | Activation nih.gov |
| Daidzein | NF-κB p65, ERK1/2 | Inhibition of phosphorylation spandidos-publications.com |
| 6,7,4'-Trihydroxyisoflavone | Protein Kinase C alpha (PKCα) | Direct inhibition nih.gov |
While direct evidence for the protein kinase inhibitory activity of this compound is absent from the current literature, the established activity of its parent compound and related metabolites suggests that it may also possess the ability to modulate various protein kinase signaling pathways. The specific nature and extent of this activity would be dependent on its unique structural features.
Preclinical Biotransformation and Distribution of Daidzein Derivatives
In Vitro Metabolic Stability and Identification of Metabolites
No studies detailing the in vitro metabolic stability of 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein were identified. Research has not yet characterized its half-life in liver microsomes or other in vitro systems, nor has it identified the specific metabolites formed during its biotransformation.
Role of Hepatic Microsomal Enzymes in Phase I and Phase II Metabolism
The specific roles of cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) (Phase II) in the metabolism of this compound have not been documented.
For the parent compound, daidzein (B1669772), hepatic enzymes are crucial. CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1, can hydroxylate daidzein to form metabolites such as 6,7,4'-trihydroxyisoflavone (B192597). nih.gov This is followed by extensive Phase II conjugation. However, it is unknown how the 7-O-[2-(1,3-Dioxanyl)ethyl] substituent would influence these pathways. Research on other molecules containing a 1,3-dioxane (B1201747) ring suggests that this structure can undergo enzymatic ring cleavage mediated by cytochrome P450. nih.gov Whether this occurs with this specific daidzein derivative, and what products would be formed, remains a subject for future investigation.
Impact of Gut Microbiota on the Biotransformation of Daidzein Derivatives
The gut microbiota plays a critical role in the biotransformation of daidzein, converting it into metabolites like dihydrodaidzein (B191008) and, in some individuals, the more biologically active equol. frontiersin.orghmdb.ca This metabolic potential is dependent on the specific composition of an individual's gut microbiome.
There is no available research on how the gut microbiota interacts with this compound. It is plausible that intestinal enzymes could cleave the ether bond at the 7-O position, releasing daidzein to be further metabolized by bacteria. However, the metabolic fate of the 2-(1,3-Dioxanyl)ethyl side chain in the gut environment is unknown.
Distribution Patterns in Animal Tissues and Organs (e.g., Using Imaging Mass Spectrometry)
No studies employing methods such as imaging mass spectrometry or other analytical techniques to determine the distribution of this compound in animal tissues and organs have been published. While studies have successfully mapped the in vivo distribution of daidzein and its sulfonate derivatives in mice, showing their presence in plasma and various organs including the brain, similar data for the dioxanyl derivative is absent. frontiersin.org
Advanced Research Methodologies Applied to Daidzein Derivative Studies
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, quantification, and purification of isoflavones and their derivatives. These methods are prized for their high resolution, sensitivity, and reproducibility.
In the analysis of 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein, HPLC and UHPLC would serve several critical functions. Analytically, these techniques would be used to determine the purity of a synthesized batch of the compound. A reversed-phase C18 column is commonly employed for isoflavone (B191592) analysis, using a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like acetic or formic acid to improve peak shape. researchgate.netresearchgate.netnih.gov The retention time of this compound would be expected to be longer than that of its parent compound, daidzein (B1669772), due to the increased lipophilicity from the added dioxanylethyl group.
UHPLC, which utilizes smaller particle size columns (typically <2 µm) and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, greater resolution, and higher sensitivity. mdpi.comnih.govnih.gov This would be particularly useful for resolving this compound from any closely related impurities or potential metabolites in a complex matrix.
For preparative applications, HPLC is used to purify the compound from a reaction mixture. A larger-scale column is used, and fractions corresponding to the peak of the desired compound are collected. The purity of the collected fractions would then be confirmed using analytical HPLC or UHPLC.
Table 1: Illustrative HPLC/UHPLC Parameters for Daidzein Derivative Analysis
| Parameter | HPLC | UHPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Linear gradient from 10-90% B | Linear gradient from 15-95% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV (typically ~254 nm for daidzein) | Diode Array Detector (DAD) or UV |
| Expected Retention Time | Data not available for this compound. Expected to be >15 min. | Data not available for this compound. Expected to be <5 min. |
Note: The values in this table are illustrative and would require optimization for the specific analysis of this compound.
Mass Spectrometry Techniques (e.g., MALDI-TOF MSI, LC-MS/MS) for Metabolite Profiling and Distribution
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the structural elucidation and quantification of compounds and their metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples. nih.govekb.eg In the study of this compound, LC-MS/MS would be crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound in a biological system. After oral or intravenous administration in an animal model, blood, urine, and tissue samples would be analyzed. The parent compound and its potential metabolites (e.g., hydroxylated, glucuronidated, or sulfated forms) would be identified and quantified. researchgate.netnih.gov
The analysis would involve separating the compounds by LC followed by detection with a tandem mass spectrometer. In the MS, the parent ion corresponding to this compound (expected [M-H]⁻ at m/z 367.12) would be selected and fragmented to produce characteristic product ions. This transition is highly specific and allows for sensitive and selective quantification.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Predicted Parent Ion (m/z) | Potential Fragment Ions (m/z) | Application |
| LC-MS/MS | Negative ESI | [M-H]⁻ = 367.12 | 253.05 (Daidzein moiety), fragments from loss of dioxanylethyl group | Pharmacokinetic studies, metabolite identification |
| MALDI-TOF MSI | Positive/Negative | [M+H]⁺ = 369.14, [M+Na]⁺ = 391.12, [M+K]⁺ = 407.10 | Not applicable | Tissue distribution analysis |
Note: The fragment ions are predicted based on the structure and known fragmentation of daidzein. nih.gov Experimental verification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For a novel or synthesized compound like this compound, NMR is essential for confirming its structure.
A suite of NMR experiments would be conducted:
¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Identifies the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of every proton and carbon signal to its specific position in the molecular structure. nih.govresearchgate.net
For this compound, NMR would confirm the presence of the daidzein backbone and, crucially, the attachment of the 2-(1,3-dioxanyl)ethyl group at the 7-O position. The HMBC experiment would be particularly important, showing a correlation between the protons on the ethyl chain and the C7 carbon of the daidzein ring.
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-2 | ~8.2 | s | Characteristic singlet for H-2 in isoflavones. |
| H-5 | ~8.0 | d | Downfield shift due to proximity to the C4-keto group. |
| H-2', H-6' | ~7.4 | d | Protons on the B-ring, ortho to the C3-linkage. |
| H-3', H-5' | ~6.9 | d | Protons on the B-ring, meta to the C3-linkage. |
| O-CH₂ -CH₂-O | ~4.2 | t | Protons on the ethyl group adjacent to the daidzein oxygen. |
| O-CH₂-CH₂ -O | ~2.1 | m | Protons on the ethyl group adjacent to the dioxanyl ring. |
Note: These are predicted values based on daidzein and similar structures. researchgate.net Actual values would be determined experimentally in a specified solvent (e.g., DMSO-d₆).
Computational Approaches for Molecular Docking and Predictive Modeling
Computational methods, particularly molecular docking, are increasingly used in drug discovery and development to predict the interaction between a small molecule (ligand) and a protein (receptor). This approach can provide insights into the binding mode and affinity of a compound, helping to explain its biological activity and guide the design of more potent derivatives.
For this compound, which is described as a potent inhibitor of ALDH2, molecular docking would be used to model its interaction with the active site of the ALDH2 enzyme. scbt.commdpi.comnih.gov The three-dimensional structure of the compound would be generated and then "docked" into the crystal structure of the ALDH2 protein. The docking algorithm would predict the most likely binding pose and calculate a docking score, which is an estimate of the binding affinity.
The results would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and specific amino acid residues in the enzyme's active site. nih.gov This information can rationalize why this compound is an inhibitor and could be used to design modifications to the molecule to improve its potency or selectivity.
Table 4: Illustrative Molecular Docking Workflow for this compound
| Step | Description | Software Example | Expected Outcome |
| 1. Ligand Preparation | Generate the 3D structure of the compound and optimize its geometry. | ChemBio3D, Avogadro | A low-energy 3D conformation of the ligand. |
| 2. Receptor Preparation | Obtain the 3D crystal structure of the target protein (e.g., ALDH2) from a database like the PDB. Prepare it by removing water, adding hydrogens, etc. | UCSF Chimera, AutoDockTools | A prepared protein structure ready for docking. |
| 3. Docking Simulation | Run the docking algorithm to predict the binding pose of the ligand in the protein's active site. | AutoDock Vina, Glide | A set of predicted binding poses ranked by docking score. |
| 4. Analysis | Visualize the top-ranked pose and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | PyMOL, Discovery Studio | Identification of key amino acid residues involved in binding; a hypothesis for the mechanism of inhibition. |
Future Directions and Research Opportunities for 7 O 2 1,3 Dioxanyl Ethyl Daidzein
Exploration of Further Structural Modifications for Enhanced Biological Attributes
The parent molecule, daidzein (B1669772), a naturally occurring isoflavone (B191592) found in soybeans and other legumes, has been the subject of extensive research due to its diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. nih.govwikipedia.orgnih.gov The journey from daidzein to more potent and specific therapeutic agents involves intricate structural modifications. The synthesis of 7-O-[2-(1,3-dioxanyl)ethyl]daidzein itself is a prime example of how targeted chemical changes can modulate biological activity.
Future research should systematically explore further modifications of the this compound scaffold. Key areas for exploration include:
Alterations of the Dioxanyl Ring: Modifications to the 1,3-dioxanyl moiety, such as introducing different substituents or altering the ring size, could significantly impact the compound's solubility, metabolic stability, and interaction with target proteins.
Modifications of the Daidzein Core: Introducing substituents, such as hydroxyl or methoxy (B1213986) groups, at other positions on the daidzein core could influence the compound's electronic properties and hydrogen bonding capabilities, potentially leading to enhanced binding affinity for specific biological targets.
Chiral Synthesis: Investigating the synthesis and biological evaluation of enantiomerically pure forms of this compound could reveal stereospecific interactions with biological targets, leading to the development of more selective and potent compounds.
A study on daidzein analogues with substitutions at the 7-hydroxyl position demonstrated that such modifications can transform the parent compound from an estrogen receptor agonist to an antagonist. nih.govnih.gov This highlights the profound impact that structural changes can have on biological function and underscores the potential for discovering novel therapeutic agents through continued synthetic efforts.
Development as a Lead Compound for Novel Therapeutic Applications
The diverse pharmacological profile of daidzein suggests that its derivatives, including this compound, hold promise as lead compounds for developing new drugs. nih.govfrontiersin.org Daidzein has been investigated for its potential in managing a range of health conditions, including cardiovascular disease, diabetes, osteoporosis, and certain types of cancer. nih.govnih.govnih.gov
Future research in this area should focus on:
Elucidating the Mechanism of Action: While the estrogenic and anti-estrogenic effects of daidzein and its analogues have been studied, a deeper understanding of the molecular mechanisms underlying their other biological activities is needed. nih.govnih.gov Investigating the specific cellular pathways and molecular targets of this compound will be crucial for its development as a therapeutic agent.
Target-Based Drug Design: As more information about the molecular targets of this compound becomes available, a target-based drug design approach can be employed to optimize its structure for enhanced potency and selectivity.
The successful development of daidzein derivatives as therapeutic agents will require a multidisciplinary approach, combining the expertise of medicinal chemists, pharmacologists, and clinicians.
Integration into Advanced Drug Delivery System Concepts (Theoretical Frameworks)
A significant challenge in the therapeutic application of isoflavones like daidzein is their poor bioavailability and low water solubility. wikipedia.orgnih.gov Advanced drug delivery systems offer a promising strategy to overcome these limitations and enhance the therapeutic efficacy of this compound.
Theoretical frameworks for integrating this compound into advanced drug delivery systems include:
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, protect it from degradation, and facilitate its targeted delivery to specific tissues or cells. nih.gov
Prodrug Strategies: The 1,3-dioxanyl group in this compound can be considered a prodrug moiety that may be cleaved in vivo to release the active daidzein. Further research could explore the design of other prodrugs of daidzein with improved pharmacokinetic properties.
Targeted Drug Delivery: By conjugating this compound to targeting ligands, such as antibodies or peptides, it may be possible to achieve site-specific delivery of the compound, thereby increasing its therapeutic efficacy and reducing off-target effects.
The development of effective drug delivery systems will be a critical step in translating the therapeutic potential of this compound from the laboratory to the clinic.
Systems Biology and Multi-Omics Approaches to Uncover Broader Mechanistic Insights
To gain a comprehensive understanding of the biological effects of this compound, future research should employ systems biology and multi-omics approaches. These powerful technologies allow for the simultaneous analysis of multiple layers of biological information, from the genome to the metabolome. nih.gov
Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound can provide insights into the cellular pathways and biological processes that are modulated by the compound.
Proteomics: Studying the effects of the compound on the proteome can reveal changes in protein expression and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with this compound can identify changes in metabolite levels, providing a snapshot of the metabolic state and shedding light on the compound's mechanism of action. researchgate.net
By integrating data from these different "omics" platforms, researchers can construct a more complete picture of the biological effects of this compound and identify novel therapeutic targets and biomarkers. nih.gov This holistic approach will be instrumental in advancing our understanding of this promising compound and paving the way for its potential use in the prevention and treatment of a variety of diseases.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of 7-O-[2-(1,3-Dioxanyl)ethyl]daidzein, and how are these assessed experimentally?
- Answer : The compound primarily inhibits aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO). Researchers assess these targets using in vitro enzyme inhibition assays. For ALDH2, activity is measured via spectrophotometric methods monitoring NADH production reduction. MAO inhibition is evaluated using fluorogenic substrates (e.g., kynuramine for MAO-A/B) to quantify residual enzyme activity post-inhibition. IC50 values are determined through dose-response curves .
Q. How does the 1,3-dioxanyl ethyl group influence the compound’s steric and electronic properties?
- Answer : The 1,3-dioxanyl ethyl moiety introduces steric bulk and electron-donating effects, altering binding affinity to enzymatic pockets. Computational modeling (e.g., molecular docking) predicts interactions with ALDH2’s catalytic site, while comparative studies with non-substituted daidzein derivatives validate enhanced inhibitory potency. Structural analogs with varying substituents are synthesized to isolate steric/electronic contributions .
Q. What methodologies are used to evaluate the water solubility of this compound derivatives?
- Answer : Solubility is quantified via the shake-flask method: the compound is dissolved in water-saturated octanol and phosphate buffer, followed by HPLC-UV analysis. For example, glycosylated daidzein derivatives show 850-fold solubility increases compared to aglycones due to hydrophilic glycoside units. Similar protocols can be adapted for dioxanyl-modified analogs .
Advanced Research Questions
Q. How can structural modifications to the dioxanyl ethyl group optimize ALDH2 inhibition?
- Answer : Rational design involves synthesizing analogs with:
- Varying alkyl chain lengths to modulate steric hindrance.
- Polar substituents (e.g., hydroxyl, amine) to enhance hydrogen bonding.
- Electron-withdrawing groups to alter electronic density.
Inhibitory activity is validated using recombinant ALDH2 assays, with IC50 values compared to the parent compound. Computational tools (e.g., QSAR models) guide prioritization of analogs .
Q. What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant effects of daidzein derivatives?
- Answer : Contradictions arise from assay-specific conditions (e.g., cell-free vs. cellular systems). A multi-method approach is recommended:
- Cell-free assays : Measure radical scavenging (DPPH, TEAC) and metal chelation.
- Cellular assays : Quantify ROS production (DCFH-DA probe) and antioxidant enzyme activity (SOD, CAT).
- Context-specific models : Evaluate pro-oxidant effects in cancer vs. normal cell lines .
Q. How can bioconversion methods be adapted to synthesize this compound?
- Answer : While direct synthesis is not described, glycosylation protocols for daidzein (e.g., using Nicotiana tabacum cell cultures or β-glucosidase) can be modified. Enzymatic reactions with dioxanyl-containing substrates may yield the desired derivative. Post-synthesis, structural validation employs NMR, MS, and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
